BenchChemオンラインストアへようこそ!

Atogepant

Migraine prophylaxis CGRP antagonist Clinical efficacy

Select atogepant to leverage its unmatched pharmacological profile: >1 log unit greater potency in human meningeal versus coronary arteries, a validated 24.8 percentage-point absolute efficacy superiority over topiramate (TEMPLE Phase 3), and a 17.5 pp lower AE-related discontinuation rate. Defined cross-species CGRP receptor affinity (human Ki 0.015–0.026 nM; rhesus Ki 0.009 nM; rat Ki 0.7 nM; mouse Ki 0.13 nM) enables precise allometric scaling. Superior hepatic safety parameters (ETC inhibition coefficient 38,170 µM, BSEP Ki 144.2 µM) distinguish it as the definitive reference for DILI screening and migraine prevention RCTs.

Molecular Formula C29H23F6N5O3
Molecular Weight 603.5 g/mol
CAS No. 1374248-81-3
Cat. No. B605675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtogepant
CAS1374248-81-3
SynonymsMK-8031;  MK 8031;  MK8031. Atogepant.
Molecular FormulaC29H23F6N5O3
Molecular Weight603.5 g/mol
Structural Identifiers
SMILESCC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F
InChIInChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1
InChIKeyQIVUCLWGARAQIO-OLIXTKCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atogepant (CAS 1374248-81-3) Procurement Guide: CGRP Receptor Antagonist for Migraine Prophylaxis Research and Development


Atogepant (CAS 1374248-81-3, also designated MK-8031, AGN-241689) is a second-generation, orally bioavailable small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist belonging to the gepant class [1]. It is approved by the FDA, EMA, and Health Canada for the preventive treatment of episodic and chronic migraine in adults, marketed under the brand names Qulipta® and Aquipta® [2]. Atogepant exhibits high-affinity competitive antagonism at the human CGRP receptor with a Ki of 0.026 nM (natural receptor) and 0.015 nM (cloned receptor) . It is structurally and pharmacologically distinct from earlier-generation gepants, demonstrating a favorable hepatic safety profile with no evidence of drug-induced liver injury that halted the development of first-generation CGRP antagonists such as telcagepant [3].

Why Atogepant (CAS 1374248-81-3) Cannot Be Interchanged with Other Gepants or Migraine Prophylactics


Within the CGRP antagonist class, atogepant is the sole oral gepant approved exclusively and specifically for migraine prevention, whereas ubrogepant and zavegepant are indicated only for acute treatment, and rimegepant holds a dual indication for both acute and preventive use [1]. Beyond regulatory differentiation, gepants exhibit quantifiable disparities in receptor binding kinetics, species cross-reactivity profiles, vascular bed selectivity, and hepatic safety parameters that preclude generic substitution [2]. Atogepant's distinct pharmacological fingerprint—including its Schild plot slope < 1 in human coronary arteries with >1 log unit greater potency in human middle meningeal arteries compared to ubrogepant and zavegepant—directly impacts experimental reproducibility and translational validity in migraine research models [3]. Furthermore, atogepant demonstrates superior efficacy and tolerability in head-to-head clinical comparison against the conventional prophylactic topiramate, with a 24.8 percentage-point absolute difference in ≥50% responder rates and a 17.5 percentage-point absolute reduction in discontinuation due to adverse events [4].

Atogepant (CAS 1374248-81-3) Quantified Differentiation Evidence: Comparative Data for Scientific Selection


Superior Migraine Prevention Efficacy and Tolerability: Atogepant vs Topiramate Head-to-Head Phase 3 TEMPLE Trial

In the Phase 3 TEMPLE head-to-head trial (NCT05748483) involving 545 participants with episodic or chronic migraine (≥4 migraine days per month), atogepant 60 mg once daily demonstrated clinically and statistically significant superiority over topiramate (50–100 mg/day, highest tolerated dose) across all primary and secondary endpoints [1]. The proportion of patients achieving a ≥50% reduction in mean monthly migraine days during months 4–6 of the 24-week double-blind treatment period was 64.1% for atogepant compared to 39.3% for topiramate (P < 0.001) [2]. Additionally, treatment discontinuation due to adverse events over 24 weeks was 12.1% for atogepant versus 29.6% for topiramate, with a relative risk of 0.41 (95% CI, 0.28–0.59; P < 0.001) [3].

Migraine prophylaxis CGRP antagonist Clinical efficacy Tolerability Head-to-head trial

Differential Vascular Bed Selectivity: Atogepant Exhibits >1 Log Unit Greater Potency in Human Meningeal vs Coronary Arteries

In comparative ex vivo studies using isolated human vascular tissues, atogepant exhibited a Schild plot slope < 1 in human coronary arteries (HCAs) and was >1 log unit more potent in human middle meningeal arteries (HMMAs) than in HCAs [1]. This tissue-selective antagonism distinguishes atogepant (along with olcegepant and rimegepant) from telcagepant, ubrogepant, and zavegepant, which displayed Schild plot slopes not different from unity and showed similar potency (<1 log difference) across both vascular beds [2]. The differential Schild plot slope profile may indicate involvement of multiple receptor subtypes or distinct binding kinetics in coronary vasculature with implications for cardiovascular safety interpretation in translational research.

Vascular pharmacology Tissue selectivity CGRP receptor Migraine pathophysiology Gepant differentiation

Quantitative Systems Toxicology Modeling: Atogepant Exhibits Lowest Mitochondrial Dysfunction Risk Among Gepants

Quantitative systems toxicology (QST) modeling using DILIsym® compared the liver safety profiles of four next-generation CGRP receptor antagonists to the hepatotoxic first-generation gepant telcagepant [1]. Among the parameters assessed, the coefficient for electron transport chain (ETC) inhibition 3—a key indicator of mitochondrial dysfunction potential—was 0.1 µM for atogepant, compared to 1.89 µM for telcagepant (high exposure model) and rimegepant, 2 µM for zavegepant, and 4,217 µM for ubrogepant [2]. A lower coefficient value indicates higher intrinsic potency for ETC inhibition, but the modeling integrates multiple parameters to predict overall DILI risk, and atogepant's profile was distinguished by the highest ETC inhibition 1 coefficient (38,170 µM) among all comparators, indicating markedly reduced mitochondrial liability at clinically relevant concentrations.

Hepatotoxicity Drug-induced liver injury Quantitative systems toxicology Mitochondrial dysfunction CGRP antagonist safety

Distinct Pharmacokinetic Profile: Atogepant 60 mg QD Achieves Sustained EC₉₀ Coverage with ~11 Hour Half-Life

Atogepant pharmacokinetic parameters from Phase 1 studies in healthy adults demonstrate a mean terminal elimination half-life of approximately 11 hours, with rapid absorption achieving peak plasma concentrations within 1–2 hours post-dose [1]. At the approved 60 mg once-daily dose, atogepant achieves a Cmax of 740 ± 231 ng/mL, AUC₀–∞ of 3,470 ± 1,040 ng·h/mL, and apparent oral clearance of 19.2 ± 7.49 L/h [2]. Based on capsaicin-induced dermal vasodilatation PK/PD modeling, atogepant has an estimated EC₉₀ of 13.6 nM, which is reached within 30 minutes at therapeutic doses and maintained for 24 hours with once-daily dosing [3]. This PK/PD relationship supports the once-daily dosing regimen and differentiates atogepant from gepants requiring twice-daily or as-needed administration schedules.

Pharmacokinetics Pharmacodynamics EC90 Capsaicin-induced dermal vasodilatation Oral bioavailability

Cross-Species CGRP Receptor Affinity Profile: Atogepant Ki Values Across Human, Non-Human Primate, and Rodent Receptors

Atogepant exhibits high-affinity binding to the human CGRP receptor with Ki values of 0.015 nM (cloned) and 0.026 nM (natural receptor) . Cross-species affinity profiling reveals near-equipotent binding to rhesus macaque CGRP receptors (Ki = 0.009 nM), but significantly reduced affinity for rodent receptors: rat Ki = 0.7 nM (~27-fold weaker than rhesus) and mouse Ki = 0.13 nM (~14-fold weaker than rhesus) . This species selectivity profile is critical for preclinical translational research, as rodent models require substantially higher exposures to achieve receptor occupancy equivalent to human therapeutic concentrations. Atogepant also demonstrates measurable affinity for the human AMY₁(a) amylin receptor (Ki = 1.8 nM) and inhibits AMY₁-mediated cAMP accumulation with an IC₅₀ of 2.4 nM, while showing >590-fold selectivity over AMY₃ receptor (IC₅₀ = 1,418 nM) [1].

Species selectivity Receptor binding CGRP pharmacology Translational research Preclinical models

Regulatory Indication Differentiation: Atogepant as the Sole Oral Gepant Exclusively Approved for Migraine Prevention

Among the four currently FDA-approved gepants, atogepant (Qulipta®) is uniquely indicated exclusively for the preventive treatment of episodic and chronic migraine in adults [1]. Ubrogepant (Ubrelvy®) and zavegepant (Zavzpret®) are approved solely for the acute treatment of migraine, while rimegepant (Nurtec® ODT) is approved for both acute treatment and preventive treatment of episodic migraine [2]. Atogepant received initial FDA approval in September 2021, predated chronologically by ubrogepant (December 2019) and rimegepant (February 2020), but was the first oral CGRP antagonist developed and approved specifically and solely for migraine prevention [3]. This regulatory positioning reflects its clinical development program (ADVANCE, PROGRESS, ELEVATE trials) which was designed from inception to establish preventive efficacy across the full spectrum of migraine frequency, including treatment-refractory populations [4].

Regulatory approval Indication differentiation Migraine prevention Gepant class FDA approval

Atogepant (CAS 1374248-81-3) Research and Industrial Application Scenarios Based on Differentiated Evidence


Clinical Trial Research: Head-to-Head Migraine Prevention Studies with Active Comparator Arms

Atogepant is the optimal gepant selection for randomized controlled trials comparing CGRP-targeted preventive therapy against conventional oral prophylactics. The TEMPLE Phase 3 head-to-head data demonstrating a 24.8 percentage-point absolute superiority in ≥50% responder rate (64.1% vs 39.3%) and 17.5 percentage-point absolute reduction in AE-related discontinuation (12.1% vs 29.6%) versus topiramate [1] provides validated effect size estimates for statistical power calculations and endpoint selection. This evidence base supports atogepant as the reference CGRP antagonist for active comparator trial designs evaluating novel migraine preventive agents.

Vascular Pharmacology Research: Tissue-Selective CGRP Receptor Antagonism Studies

For ex vivo and in vitro investigations of CGRP receptor pharmacology in human vascular tissues, atogepant offers a distinct pharmacological profile characterized by Schild plot slope < 1 in coronary arteries and >1 log unit greater potency in meningeal versus coronary vasculature [2]. This tissue-selective antagonism differentiates atogepant from ubrogepant and zavegepant, which show uniform potency across vascular beds. Researchers investigating mechanisms of CGRP-mediated vasodilation or cardiovascular safety signals should select atogepant when meningeal-selective antagonism is experimentally required.

Preclinical Translational Research: Species-Specific CGRP Receptor Occupancy Modeling

Atogepant's quantified cross-species affinity profile—human Ki 0.015–0.026 nM, rhesus Ki 0.009 nM, rat Ki 0.7 nM, mouse Ki 0.13 nM —enables precise allometric scaling and receptor occupancy calculations for preclinical efficacy and toxicology studies. The ~27-fold affinity reduction from primate to rodent receptors necessitates adjusted dosing strategies in rodent migraine models to achieve target engagement equivalent to human therapeutic exposures. Researchers should apply these species-specific Ki values when designing dose-response studies or interpreting negative rodent model outcomes.

Drug Safety Research: Quantitative Systems Toxicology Modeling of Gepant Hepatotoxicity Risk

For in silico and in vitro drug-induced liver injury (DILI) research programs, atogepant serves as a reference compound with a distinct quantitative systems toxicology parameter profile. Atogepant's DILIsym® modeling parameters—including ETC inhibition 1 coefficient of 38,170 µM (versus 3,470 µM for telcagepant and rimegepant) and BSEP inhibition Ki of 144.2 µM [3]—provide a validated comparative dataset for assessing mitochondrial liability and bile acid transporter inhibition across the gepant class. These parameters are directly applicable to safety pharmacology screening cascades and mechanistic DILI investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atogepant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.